molecular formula C23H24FN3O4S2 B2473456 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 896263-70-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2473456
CAS No.: 896263-70-0
M. Wt: 489.58
InChI Key: VFGIWUFDXKYCQJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a novel synthetic chemical agent provided for research purposes. This compound features a multi-domain structure, incorporating a benzo[d][1,3]dioxolyl (piperonyl) moiety, a 4-(4-fluorophenyl)piperazine group, and a thiophene sulfonamide function. Individually, these structural elements are associated with significant biological activity in pharmacological research. The benzo[d][1,3]dioxol-5-yl group is a recognized pharmacophore in medicinal chemistry, found in compounds with diverse activities . Furthermore, molecular hybrids containing a thiophene sulfonamide core and a benzo[d][1,3]dioxolyl group have been investigated as potential agents to overcome cancer chemoresistance. Related compounds have been shown to exhibit dual inhibitory effects on angiogenesis (the formation of new blood vessels by tumors) and the P-glycoprotein (P-gp) efflux pump, a key mechanism in multidrug resistance (MDR) . The 4-(4-fluorophenyl)piperazine unit is a common feature in many bioactive molecules, often contributing to receptor binding affinity. Given its complex structure, this compound is of high interest for researchers in the fields of oncology and medicinal chemistry, particularly for in vitro studies aimed at understanding and overcoming multidrug resistance in cancer cells. It is also a valuable intermediate for the synthesis and exploration of more complex chemical entities. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c24-18-4-6-19(7-5-18)26-9-11-27(12-10-26)20(15-25-33(28,29)23-2-1-13-32-23)17-3-8-21-22(14-17)31-16-30-21/h1-8,13-14,20,25H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGIWUFDXKYCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its diverse biological activities.
  • A piperazine ring, which is often associated with neuroactive compounds.
  • A thiophene sulfonamide group that may enhance its biological interactions.

1. Anticancer Activity

Research has indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity and potential for tumor suppression in vivo .

2. Antimicrobial Activity

The antibacterial activity of compounds containing the benzodioxole structure has been well-documented. For example, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial potency .

3. Antiparasitic Effects

Some studies have explored the antiparasitic potential of benzodioxole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro tests revealed that certain derivatives exhibited dose-dependent growth inhibition of epimastigote forms, with significant reductions observed at concentrations as low as 25 μg/mL .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of key proteins involved in cell survival and death.
  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityIC50 ValueReference
1Benzodioxole DerivativeAnticancer (MCF cells)25.72 μM
2Benzodioxole SulfonamideAntibacterial (E. coli)-
3Benzodioxole DerivativeAntiparasitic (T. cruzi)25 μg/mL

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide have been shown to induce apoptosis in cancer cell lines. A study demonstrated that certain thiophene derivatives effectively suppressed tumor growth in mice models, highlighting their potential as anticancer agents .

1.2 Anti-inflammatory Properties
Thiophene-based compounds have also been investigated for their anti-inflammatory effects. The sulfonamide group in the structure may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

1.3 Neurological Applications
The piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .

Pharmacological Applications

2.1 Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects .

2.2 Selective Receptor Modulation
The compound's ability to selectively bind to certain receptors could be harnessed for therapeutic purposes. For example, research into cannabinoid receptor agonists has revealed that modifications in similar compounds can lead to selective activation of the CB2 receptor, which is involved in immune response modulation .

Materials Science

3.1 Conductive Polymers
The incorporation of thiophene into polymer matrices has led to the development of conductive materials. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene derivatives can enhance the conductivity and stability of these materials .

3.2 Electrochromic Devices
Compounds like this compound are being explored for their electrochromic properties, which allow them to change color upon electrical stimulation. This property is valuable for applications in smart windows and display technologies .

Case Studies

Study Focus Findings
Morais et al., 2020Anticancer ActivityDemonstrated significant tumor suppression in animal models using thiophene derivatives similar to the compound .
Shin et al., 2021Antimicrobial PropertiesIdentified strong antibacterial activity against various strains using sulfonamide derivatives .
Ribeiro et al., 2023Neurological EffectsExplored the interaction with serotonin receptors showing potential for anxiety treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxole-Containing Analogues

  • Compound 31 (): (4R,5R)-5-Amino-1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-4-(2,4,5-trifluorophenyl)piperidin-2-one Shares the benzodioxole group but replaces the fluorophenylpiperazine with a trifluorophenyl-piperidinone scaffold.
  • Compound 36 () : 4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoic acid
    • Retains benzodioxole but incorporates a thiazole-carboxamide backbone instead of sulfonamide. The carboxylic acid group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Piperazine Derivatives

  • Ziprasidone () : A benzisothiazolyl-piperazine antipsychotic.
    • Lacks benzodioxole but shares the piperazine core. The benzoisothiazole group in Ziprasidone confers dopamine D2 and serotonin 5-HT2A antagonism, suggesting the target compound’s fluorophenylpiperazine may similarly modulate neurotransmitter receptors .
  • Compound 2.3 () : 9-(Benzo[d][1,3]dioxol-5-yl)-4-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethoxy)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
    • Combines benzodioxole with a hydroxyethyl-piperazine group. The hydroxyethyl substitution may enhance solubility but reduce CNS penetration due to increased hydrophilicity .

Sulfonamide Analogues

  • Sulfentrazone () : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide
    • A herbicide with a triazole-sulfonamide structure. The absence of benzodioxole and fluorophenylpiperazine limits CNS activity but highlights sulfonamide’s versatility in agrochemicals .
  • Compound 10–15 (): S-Alkylated 1,2,4-triazoles with phenyl/4-fluorophenyl sulfonyl groups Exhibit thione tautomerism (C=S absorption at 1247–1255 cm⁻¹) and lack the thiophene tail.

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Benzodioxole Piperazine/Piperidine Group Sulfonamide/Other Tail Notable Properties Reference
Target Compound Yes 4-(4-Fluorophenyl)piperazine Thiophene-2-sulfonamide High lipophilicity (benzodioxole), potential CNS targeting (piperazine) N/A
Compound 31 () Yes 2,4,5-Trifluorophenyl-piperidinone None Reduced flexibility (piperidinone), trifluorophenyl enhances metabolic stability
Ziprasidone () No Benzoisothiazolyl-piperazine None Dopamine/serotonin receptor antagonism
Sulfentrazone () No None Methanesulfonamide Herbicidal activity via protoporphyrinogen oxidase inhibition
Compound 10–15 () No None Fluorophenyl-sulfonyl triazole Thione tautomerism, halogen bonding potential

Research Implications

The target compound’s unique combination of benzodioxole, fluorophenylpiperazine, and thiophene sulfonamide distinguishes it from analogues. The benzodioxole likely improves bioavailability, while the fluorophenylpiperazine suggests CNS activity, akin to Ziprasidone . Further studies should explore its pharmacokinetics and specific receptor affinities.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound contains three critical motifs:

  • Benzo[d][1,3]dioxol-5-yl : Enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .
  • 4-(4-Fluorophenyl)piperazine : A common pharmacophore in CNS-targeting agents, suggesting interactions with serotonin or dopamine receptors .
  • Thiophene-2-sulfonamide : Imparts acidity and hydrogen-bonding capacity, which may influence enzyme inhibition (e.g., carbonic anhydrase) . Methodological Insight: Use NMR and X-ray crystallography to confirm spatial arrangements of these groups, as misalignment can drastically alter activity .

Q. What synthetic strategies are recommended for this compound, and how can purity be ensured?

A multi-step approach is typical:

  • Step 1 : Couple benzo[d][1,3]dioxol-5-amine with a bromoethyl intermediate via nucleophilic substitution (using DMF as solvent and triethylamine as base) .
  • Step 2 : Introduce the piperazine moiety through Buchwald-Hartwig amination, optimized with palladium catalysts .
  • Step 3 : Sulfonylation of the thiophene ring under anhydrous conditions . Quality Control: Monitor reactions with TLC/HPLC and purify intermediates via column chromatography. Final purity (>95%) can be confirmed via LC-MS and elemental analysis .

Q. How should preliminary biological screening be designed to evaluate its therapeutic potential?

  • Target Selection : Prioritize receptors/enzymes associated with structural analogs (e.g., 5-HT1A for piperazine derivatives) .
  • Assays : Use radioligand binding assays for receptor affinity and enzymatic assays (e.g., fluorescence-based) for inhibition studies.
  • Cell Models : Test cytotoxicity in cancer lines (e.g., MCF-7) and neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?

  • Optimization Parameters :
  • Temperature : Lower temperatures (0–5°C) during sulfonylation reduce thiophene ring sulfonation .
  • Catalysts : Use Pd(OAc)₂/Xantphos for efficient piperazine coupling, reducing dimerization .
    • Byproduct Mitigation : Introduce protecting groups (e.g., Boc on the piperazine nitrogen) during intermediate steps .
    • Scale-Up : Transition from batch to flow chemistry for exothermic reactions, improving heat dissipation and yield consistency .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Case Example : If the compound shows high receptor affinity in vitro but low efficacy in vivo:
  • Pharmacokinetics : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsome assays) .
  • Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to track bioavailability in target organs .
    • Assay Variability : Validate cell-based models with orthogonal methods (e.g., patch-clamp electrophysiology for ion channel targets) .

Q. What computational methods are suitable for predicting and optimizing its molecular interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with serotonin receptors (PDB: 7E2Z) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • SAR Analysis : Modify substituents (e.g., fluorophenyl → chlorophenyl) and calculate binding free energies (MM/PBSA) to guide optimization .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepKey ReagentsPurity Check Method
Bromoethyl-benzo[d][1,3]dioxoleStep 1K₂CO₃, DMF, 80°CHPLC (Rt = 4.2 min)
Piperazine-coupled intermediateStep 2Pd(OAc)₂, Xantphos¹H NMR (δ 3.2 ppm, piperazine protons)
Sulfonylated thiopheneStep 3SOCl₂, THFLC-MS (m/z 489 [M+H]⁺)

Table 2 : Bioactivity Data from Analogous Compounds

CompoundTarget IC₅₀ (nM)Cell ModelReference
WAY-3246315-HT1A: 9.5HEK-293
N-(2-fluorophenethyl)piperidineDHFR: 8.7MCF-7
4-Fluorophenylpiperazineσ1 Receptor: 12.3SH-SY5Y

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